molecular formula C11H15N B13015932 N-benzyl-1-methylcyclopropanamine

N-benzyl-1-methylcyclopropanamine

Cat. No.: B13015932
M. Wt: 161.24 g/mol
InChI Key: KIXKZMYLVZYKKV-UHFFFAOYSA-N
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Description

N-benzyl-1-methylcyclopropanamine is an organic compound that belongs to the class of cyclopropanamines It is characterized by the presence of a benzyl group attached to a cyclopropane ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methylcyclopropanamine can be achieved through several methods. One common approach involves the reaction of N-methylcyclopropanamine with benzyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of this compound.

Another method involves the use of imine reductase enzymes to catalyze the reductive amination of cyclopropanone with benzylamine and formaldehyde. This biocatalytic approach offers a green and efficient pathway for the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted cyclopropanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1-methylcyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymatic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-methylcyclopropanamine: A structurally similar compound with a methyl group attached to the cyclopropane ring.

    N-benzylcyclopropanamine: Similar to N-benzyl-1-methylcyclopropanamine but lacks the methyl substitution on the cyclopropane ring.

    N-cyclopropyl-N-methylamine: Another related compound with a cyclopropyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both benzyl and methyl groups on the cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-benzyl-1-methylcyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-11(7-8-11)12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

KIXKZMYLVZYKKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NCC2=CC=CC=C2

Origin of Product

United States

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